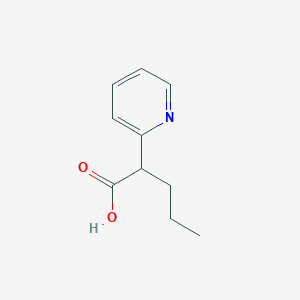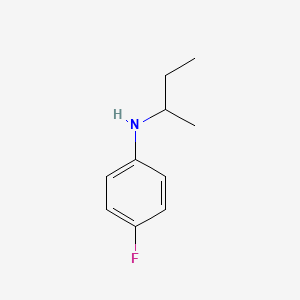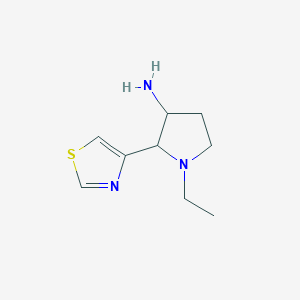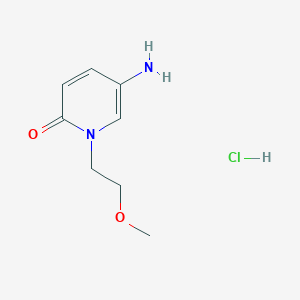![molecular formula C12H17NO B13261479 2-{4-[(Cyclopropylmethyl)amino]phenyl}ethan-1-ol](/img/structure/B13261479.png)
2-{4-[(Cyclopropylmethyl)amino]phenyl}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(Cyclopropylmethyl)amino]phenyl}ethan-1-ol is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a phenyl ring and an ethan-1-ol moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Cyclopropylmethyl)amino]phenyl}ethan-1-ol typically involves the following steps:
Formation of the Amino Group:
Attachment to the Phenyl Ring: The cyclopropylmethylamino group is then attached to a phenyl ring through a substitution reaction.
Formation of the Ethan-1-ol Moiety: The final step involves the addition of an ethan-1-ol group to the phenyl ring, completing the synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Cyclopropylmethyl)amino]phenyl}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form secondary or tertiary amines.
Substitution: The phenyl ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-{4-[(Cyclopropylmethyl)amino]phenyl}ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(Cyclopropylmethyl)amino]phenyl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s cyclopropylmethylamino group can interact with various enzymes and receptors, potentially modulating their activity. The phenyl ring and ethan-1-ol moiety may also contribute to its overall biological effects by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-{4-[(Methyl)amino]phenyl}ethan-1-ol: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
2-{4-[(Ethyl)amino]phenyl}ethan-1-ol: Similar structure but with an ethyl group instead of a cyclopropylmethyl group.
2-{4-[(Propyl)amino]phenyl}ethan-1-ol: Similar structure but with a propyl group instead of a cyclopropylmethyl group.
Uniqueness
The presence of the cyclopropylmethyl group in 2-{4-[(Cyclopropylmethyl)amino]phenyl}ethan-1-ol imparts unique steric and electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to its analogs .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-[4-(cyclopropylmethylamino)phenyl]ethanol |
InChI |
InChI=1S/C12H17NO/c14-8-7-10-3-5-12(6-4-10)13-9-11-1-2-11/h3-6,11,13-14H,1-2,7-9H2 |
InChI Key |
QMLXQPPZNOGJRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC=C(C=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(6-Chloro-3-pyridinyl)methyl]hexahydro-1h-1,4-diazepine](/img/structure/B13261396.png)

![4-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13261413.png)



![5-[(Trimethyl-1H-pyrazol-4-YL)methyl]pyrrolidin-2-one](/img/structure/B13261433.png)

amine](/img/structure/B13261452.png)

![3-{2-Methylpyrazolo[1,5-a]pyrimidin-6-yl}propan-1-amine](/img/structure/B13261454.png)
![2,2-Dimethyl-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13261463.png)


